Arsphenamine

Catalog No.
S519395
CAS No.
139-93-5
M.F
C12H14As2Cl2N2O2
M. Wt
439.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsphenamine

CAS Number

139-93-5

Product Name

Arsphenamine

IUPAC Name

[5-(3-azaniumyl-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyphenyl]azanium;dichloride

Molecular Formula

C12H14As2Cl2N2O2

Molecular Weight

439.00 g/mol

InChI

InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H

InChI Key

VLAXZGHHBIJLAD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O.Cl.Cl

solubility

Soluble in DMSO

Synonyms

Arsenobenzol, Arsenobenzol, Sodium, Arsphenamine, Salvarsan, Sodium Arsenobenzol

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)[NH3+])[NH3+])O.[Cl-].[Cl-]

The exact mass of the compound Arsphenamine is 437.8864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3097. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals. It belongs to the ontological category of organoarsenic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Arsphenamine (CAS 139-93-5) is a foundational organoarsenic compound procured primarily as a specialized analytical standard, a bioorganometallic reference material, and a model system for prodrug metabolism. Supplied typically as a hygroscopic dihydrochloride salt, it is distinguished by its complex structural reality: rather than existing as a simple monomer or dimer with an As=As double bond, it forms a mixture of cyclic oligomers in solution[1]. This cyclic nature dictates its unique physicochemical behavior, including its requirement for precise pH neutralization prior to aqueous application and its extreme sensitivity to atmospheric oxidation [2]. For modern research and industrial standardization, procuring Arsphenamine requires strict adherence to inert handling protocols and an understanding of its slow-release conversion into active arsenoxide species.

Substituting Arsphenamine with closely related analogs fundamentally alters assay mechanics and formulation requirements. Replacing it with Neoarsphenamine drastically shifts aqueous solubility, eliminating the need for alkaline neutralization but altering the compound's ionic character and release kinetics[1]. Conversely, substituting it directly with its active metabolite, Oxophenarsine, bypasses the prodrug activation phase entirely; while Oxophenarsine offers ambient atmospheric stability, it fails to replicate the slow, controlled oxidative release characteristic of Arsphenamine's cyclic oligomers [2]. Consequently, generic substitution compromises the integrity of bioorganometallic metabolism models and invalidates analytical standard calibrations that specifically require the cyclo-(RAs)n mixture.

Structural Composition: Cyclic Oligomer Mixture vs. Monomeric Assumption

Advanced electrospray ionization mass spectrometry (ESI-MS) has definitively proven that Arsphenamine exists as a mixture of cyclic species, primarily cyclo-(RAs)3 and cyclo-(RAs)5, rather than the historically assumed R-As=As-R dimer[1]. When standardizing this material, analytical protocols must account for these trimeric and pentameric rings, which govern its molecular weight distribution and release profile, unlike true monomeric or dimeric arsenicals that present a single distinct mass peak [2].

Evidence DimensionMolecular species composition in solution
Target Compound DataMixture of cyclo-(RAs)3 and cyclo-(RAs)5
Comparator Or BaselineTraditional Assumed Structure (Monomeric/Dimeric R-As=As-R)
Quantified DifferenceShift from a single theoretical mass to a complex oligomeric mass distribution
ConditionsESI-MS in standard analytical solvent

Procurement of analytical reference standards requires calibrating for a cyclic mixture rather than a single molecule, directly impacting mass spectrometry workflows.

Aqueous Formulation and Solubility: Arsphenamine vs. Neoarsphenamine

The baseline aqueous solubility of Arsphenamine is exceptionally poor (historically measured at approximately 1:1000) and requires the addition of sodium hydroxide to form a usable alkaline solution[1]. In stark contrast, the structurally modified Neoarsphenamine achieves an aqueous solubility of 1:20 and dissolves neutrally without the need for complex alkaline titration [2].

Evidence DimensionAqueous solubility limit and formulation requirement
Target Compound Data~1:1000 solubility limit, requires NaOH neutralization
Comparator Or BaselineNeoarsphenamine (~1:20 solubility limit, neutral dissolution)
Quantified Difference50-fold increase in solubility for the comparator with elimination of pH adjustment
ConditionsStandard aqueous dissolution at room temperature

Laboratories requiring high-throughput, simple aqueous dosing should procure Neoarsphenamine, whereas Arsphenamine is strictly for highly controlled, pH-monitored formulation studies.

Atmospheric Stability and Active Metabolite Conversion

Arsphenamine is highly unstable in ambient air, rapidly oxidizing to form the active trivalent arsenoxide, Oxophenarsine; therefore, it must be strictly stored and handled under a nitrogen atmosphere [1]. Oxophenarsine, however, is stable in air and represents the immediate active warhead [2]. Procuring Arsphenamine means procuring a prodrug that requires controlled oxidative environments to study the slow-release kinetics of the active species.

Evidence DimensionAtmospheric oxidation stability
Target Compound DataHighly unstable, rapidly oxidizes to Oxophenarsine
Comparator Or BaselineOxophenarsine (Stable in ambient air)
Quantified DifferenceRequirement of inert N2 atmosphere vs. ambient handling capability
ConditionsAmbient air exposure at room temperature

Determines necessary laboratory infrastructure (gloveboxes) and dictates whether a buyer is studying prodrug conversion (Arsphenamine) or direct target toxicity (Oxophenarsine).

Analytical Standardization of Bioorganometallic Cyclic Species

Directly following from its ESI-MS proven cyclic structure, Arsphenamine is the required reference material for calibrating mass spectrometers and analytical assays designed to detect and quantify cyclo-(RAs)n oligomers in complex biological or environmental matrices [1].

Prodrug Metabolism and Slow-Release Kinetics Modeling

Because it oxidizes to Oxophenarsine under controlled conditions, Arsphenamine is the optimal precursor for in vitro models studying the slow-release kinetics and metabolic activation of organoarsenic prodrugs, a process that cannot be modeled using pre-activated ambient-stable arsenoxides [2].

Formulation Development for pH-Sensitive Organometallics

Due to its strict requirement for alkaline neutralization to overcome its poor aqueous solubility limit, Arsphenamine serves as a rigorous benchmark compound in formulation science for developing novel solubilization strategies for highly acidic, poorly soluble organometallic salts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

437.88642 g/mol

Monoisotopic Mass

437.88642 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Antitreponemal Agents

Other CAS

139-93-5

Metabolism Metabolites

Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Arsphenamine

Dates

Last modified: 04-14-2024
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